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Ethynyltriethoxysilane

Refractive index engineering Optical hybrid materials Silane coupling agents

Ethynyltriethoxysilane (triethoxyethynylsilane, TEOAS) is a bifunctional organosilane coupling agent (CAS 5700-28-7) featuring a terminal ethynyl group (C≡CH) directly bonded to silicon alongside three hydrolyzable ethoxy groups. With a molecular formula of C₈H₁₆O₃Si, molecular weight of 188.30 g/mol, density of 0.945 g/cm³, boiling point of 162.6 °C, flash point of 39.2 °C, and refractive index of 1.424 , it is classified as a 1-silylacetylene—distinct from propargylsilanes in which the alkyne is separated from silicon by a methylene spacer.

Molecular Formula C8H16O3Si
Molecular Weight 188.3 g/mol
CAS No. 5700-28-7
Cat. No. B132700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyltriethoxysilane
CAS5700-28-7
SynonymsAcetyleneorthosiliconic Acid Triethyl Ester;  Triethoxy(ethynyl)silane; 
Molecular FormulaC8H16O3Si
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCCO[Si](C#C)(OCC)OCC
InChIInChI=1S/C8H16O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h4H,5-7H2,1-3H3
InChIKeyCDZULFMEYKOAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethynyltriethoxysilane (CAS 5700-28-7): A Terminal Alkyne-Functional Triethoxysilane for Click Chemistry and High-Temperature Composite Interfacing


Ethynyltriethoxysilane (triethoxyethynylsilane, TEOAS) is a bifunctional organosilane coupling agent (CAS 5700-28-7) featuring a terminal ethynyl group (C≡CH) directly bonded to silicon alongside three hydrolyzable ethoxy groups . With a molecular formula of C₈H₁₆O₃Si, molecular weight of 188.30 g/mol, density of 0.945 g/cm³, boiling point of 162.6 °C, flash point of 39.2 °C, and refractive index of 1.424 , it is classified as a 1-silylacetylene—distinct from propargylsilanes in which the alkyne is separated from silicon by a methylene spacer [1]. Unlike the widely used vinyltriethoxysilane (VTES, CAS 78-08-0), the ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and thermal crosslinking via acetylene polymerization, providing orthogonal reactivity pathways unavailable to vinyl-functional silanes [2].

Why Vinyltriethoxysilane and Other Triethoxysilanes Cannot Substitute Ethynyltriethoxysilane in Click-Functional and High-Temperature Composite Applications


Generic substitution of ethynyltriethoxysilane with vinyltriethoxysilane (VTES) or other commercial triethoxysilanes fails because the terminal alkyne moiety confers two reactivity modes that vinyl, alkyl, amino, epoxy, or methacryloxy groups cannot replicate: (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabling quantitative, bioorthogonal 'click' conjugation under mild conditions, and (ii) thermal acetylene polymerization forming highly crosslinked aromatic networks with char yields exceeding 90% at 800 °C under nitrogen [1]. VTES relies solely on radical-initiated vinyl polymerization, which is incompatible with high-temperature resin systems such as silicon-containing polyarylacetylene (PSA) where ethynyl groups participate directly in the matrix cure chemistry [2]. Furthermore, the higher refractive index (n = 1.424 vs. 1.396 for VTES) and distinct electronic structure of the directly Si-bonded sp-hybridized carbon differentiate its optical and electronic contribution in hybrid materials .

Quantitative Differentiation Evidence for Ethynyltriethoxysilane: Comparative Data Against Closest Analogs


Refractive Index of Ethynyltriethoxysilane (n = 1.424) Is Significantly Higher Than Vinyltriethoxysilane (n ≈ 1.396), Enabling Differentiated Optical Material Design

Ethynyltriethoxysilane exhibits a measured refractive index of n = 1.424 at ambient temperature , compared to vinyltriethoxysilane (VTES) which consistently displays a refractive index in the range of n = 1.3955–1.3980 across multiple authoritative sources [1][2]. This represents a refractive index elevation of Δn ≈ +0.026 to +0.029 (approximately +1.9%) for the ethynyl-bearing silane. The higher polarizability of the carbon-carbon triple bond (C≡C) relative to the carbon-carbon double bond (C=C) is responsible for this optical contrast, as the sp-hybridized ethynyl carbons possess greater electron density anisotropy than sp²-hybridized vinyl carbons.

Refractive index engineering Optical hybrid materials Silane coupling agents

Ethynyltriethoxysilane Enables Quantitative CuAAC Click Chemistry; Vinyltriethoxysilane Is Inert to Azide Cycloaddition Under Identical Conditions

The terminal ethynyl group in ethynyltriethoxysilane participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles quantitatively [1][2]. This is the canonical 'click' reaction: fast, selective, high-yielding, and compatible with a wide range of functional groups. Vinyltriethoxysilane, by contrast, lacks a terminal alkyne and is unreactive toward azides under CuAAC conditions. While vinylsilanes can undergo 1,3-dipolar cycloaddition with azides to form triazolines, this reaction is slower, non-catalytic, yields mixtures of regioisomers, and the triazoline adducts are thermally labile [3]. The CuAAC reaction with ethynyltriethoxysilane proceeds in high yields under anhydrous conditions and has been explicitly demonstrated as a route to moisture-sensitive organo-triethoxysilanes with simple purification, with reactions reaching completion within 5 minutes [2].

Click chemistry CuAAC Bioorthogonal conjugation Sol-gel hybridization

TEOAS-Treated Quartz Fiber Composites Show 28.8% Flexural Strength and 25.4% ILSS Improvement vs. Untreated Controls in High-Temperature PSA Resin Systems

In a study on quartz fabric-reinforced silicon-containing arylacetylene (PSA) composites processed via resin transfer molding (RTM), a silane coupling agent triethoxy(acetenyl)silane (TEOAS) was synthesized and applied as a quartz fiber (QF) surface modifier [1]. Compared to the pristine composite without TEOAS-treated quartz fiber, the TEOAS-modified composite demonstrated a 28.8% increase in flexural strength and a 25.4% increase in interlaminar shear strength (ILSS) [1]. XPS analysis confirmed that the surface of quartz fibers was grafted by ethynyl groups, and the ethynyl functionality participated in the thermal cure chemistry of the PSA matrix, creating covalent interfacial bonds [1]. In a parallel study using vinyltriethoxysilane (TEVS)-grafted carbon fiber in a norbornene-polyimide (PI-NA) composite system, the ILSS improvement was 27.58% at a 0.4 wt% TEVS treatment concentration [2]. While the absolute percentage improvements appear similar, the TEOAS/PSA system achieves its enhancement through ethynyl participation in the high-temperature acetylene cure (processing at 200–250 °C), whereas the TEVS system relies on radical grafting of vinyl groups—a fundamentally different interfacial bonding mechanism [3].

Quartz fiber composites Interfacial strengthening Silicon-containing arylacetylene resin RTM processing

TEOAS-Modified Attapulgite/PSA Nanocomposites Achieve Td5 of 605 °C and Char Yield of 94.2% at 800 °C Under Nitrogen—Thermal Stability Beyond Typical Vinylsilane-Modified Systems

Triethoxyethynylsilane (TEOAS) was designed and synthesized as an organic modifier for attapulgite (ATT) nanorods, which were subsequently incorporated into silicon-containing polyarylacetylene (PSA) resin to form nanocomposites [1]. Thermogravimetric analysis (TGA) under nitrogen atmosphere of the cured nanocomposite with 5% mass fraction of organically modified ATT (OATT) loading revealed a 5% mass loss temperature (Td5) of 605 °C and a char yield at 800 °C (Yc at 800 °C) of 94.2% [1]. By comparison, vinyltriethoxysilane (VTEOS)-based inorganic-organic hybrid silica gels have been reported to exhibit the lowest thermal stability among substituted alkoxides (vs. methyltriethoxysilane and unmodified TEOS), with thermal degradation onset substantially below 500 °C [2]. The exceptional thermal stability of the TEOAS-modified system is attributed to the ethynyl groups of TEOAS participating in the thermal crosslinking of the PSA matrix, forming a highly aromatic, densely crosslinked network that resists thermal decomposition [1].

Thermogravimetric analysis Char yield Nanocomposite thermal stability Silicon-containing arylacetylene resin

Physical Property Differentiation: Higher Density (0.945 vs. 0.903 g/cm³) and Lower Volatility (Flash Point 39.2 °C vs. 34 °C) of Ethynyltriethoxysilane Relative to Vinyltriethoxysilane Affect Handling, Formulation, and Shipping Classification

Ethynyltriethoxysilane exhibits a density of 0.945 g/cm³ , which is approximately 4.7% higher than vinyltriethoxysilane (VTES), measured at 0.903 g/mL by Gelest and 0.900–0.908 g/mL across multiple suppliers [1][2]. The boiling points are similar (162.6 °C for ethynyltriethoxysilane vs. 160–161 °C for VTES), but the flash point of 39.2 °C for ethynyltriethoxysilane compared to 34–44 °C (with most values clustered near 34 °C) for VTES [2] places ethynyltriethoxysilane more firmly within flammable liquid classification boundaries, with potential implications for shipping and storage compliance. The higher density may influence sedimentation behavior when used as a filler treatment in slurry processes.

Physical properties Density comparison Flash point Formulation stability

Ethynyltriethoxysilane Participates in Thermal Acetylene Polymerization Forming Aromatic Networks; Vinyltriethoxysilane Requires Radical Initiators for Crosslinking—A Fundamental Cure-Chemistry Dichotomy

The terminal ethynyl group of ethynyltriethoxysilane undergoes thermal polymerization at temperatures of 200–250 °C without requiring exogenous radical initiators, forming crosslinked aromatic or polyene networks through acetylene-acetylene addition reactions [1][2]. This thermal self-polymerization mechanism is shared with arylacetylene and silicon-containing arylacetylene resins and facilitates covalent integration of ethynyl-functionalized surfaces or fillers into the curing matrix. Vinyltriethoxysilane, in contrast, polymerizes via a radical chain mechanism requiring organic peroxides, azo initiators, or radiation (UV/EB), and the resulting polyethylene-chain crosslinks lack the thermal-oxidative stability of the aromatic networks formed from acetylene polymerization [3]. Patent literature explicitly lists ethynyltriethoxysilane among 'vinyl-polymerizable unsaturated hydrolyzable silanes' suitable for grafting onto polyolefins, confirming its dual reactivity profile (both radical grafting and thermal cure capability) that vinyl-only silanes do not possess [4].

Thermal polymerization Acetylene crosslinking Radical polymerization Thermoset resin chemistry

Ethynyltriethoxysilane Application Scenarios: Where the Quantitative Evidence Directs Procurement Decisions


High-Temperature Composite Interfacial Strengthening in Silicon-Containing Arylacetylene (PSA) Resin Systems

Ethynyltriethoxysilane (TEOAS) is the silane coupling agent of choice for quartz fiber, carbon fiber, or mineral filler surface treatment in PSA and related acetylene-curing thermoset composites. Direct evidence shows that TEOAS-treated quartz fabric in a blended PSA composite increases flexural strength by 28.8% and ILSS by 25.4% compared to untreated fiber composites processed under identical RTM conditions [1]. The ethynyl groups grafted onto the fiber surface (confirmed by XPS) participate covalently in the thermal acetylene polymerization cure at 200–250 °C, creating a chemically integrated interphase rather than a physically adsorbed silane layer. This application scenario is uniquely served by ethynyltriethoxysilane; vinyltriethoxysilane cannot participate in acetylene matrix cure chemistry and would rely solely on mechanical interlocking or secondary bonding [2].

Click Chemistry-Mediated Surface Functionalization for Bioconjugation, Sensing, and Modular Hybrid Material Assembly

In any workflow where a sol-gel or surface-grafted silane layer must subsequently be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ethynyltriethoxysilane is the mandatory precursor. The terminal alkyne reacts quantitatively with azide-bearing biomolecules, fluorescent dyes, polymers, or catalysts to form stable 1,2,3-triazole linkages, with published protocols demonstrating complete reaction within 5 minutes under anhydrous Cu(I) catalysis [1]. This click-functionalization capability has no equivalent in vinyltriethoxysilane or any other commercial triethoxysilane lacking a terminal alkyne. Applications include biosensor surface fabrication, drug-delivery nanoparticle functionalization, and the synthesis of triethoxysilylated ligand libraries for heterogeneous catalyst preparation [2].

Thermally Stable Nanocomposite Fillers for Ablative and Char-Forming High-Temperature Materials

When modifying nanofillers (e.g., attapulgite, silica, alumina) for incorporation into high-char-yield resin systems, TEOAS-modified fillers deliver exceptional thermal stability metrics. TGA data for TEOAS-modified attapulgite in PSA resin shows a Td5 of 605 °C and char yield of 94.2% at 800 °C under nitrogen [1]. These values dramatically exceed the thermal stability limits of VTES-modified silica hybrids, which show the lowest thermal stability among alkyl-substituted alkoxysilane-derived gels [2]. Procurement of ethynyltriethoxysilane rather than VTES is justified for any filler-modification application where the composite must withstand temperatures above 500 °C, such as in rocket nozzle ablatives, thermal protection systems, or fire-resistant structural composites.

Refractive-Index-Tuned Optical Hybrid Coatings via Sol-Gel Processing

For optical coating formulations requiring higher refractive index contributions from the organosilane component without resorting to high-refractive-index inorganic nanoparticles, ethynyltriethoxysilane (n = 1.424) offers a quantifiable optical advantage over vinyltriethoxysilane (n = 1.396) [1][2]. In co-hydrolysis sol-gel formulations with tetraethoxysilane (TEOS, n ≈ 1.38 for derived SiO₂), substituting ethynyltriethoxysilane for VTES at equivalent molar loading systematically elevates the refractive index of the resulting hybrid film by a predictable increment, enabling finer optical design control for anti-reflective stacks, waveguide cladding layers, or index-matching coatings in optoelectronic device packaging.

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